molecular formula C21H24ClNO2 B1216532 N-(2-Chloroethyl)-4-piperidinyl diphenylacetate CAS No. 130817-71-9

N-(2-Chloroethyl)-4-piperidinyl diphenylacetate

Cat. No.: B1216532
CAS No.: 130817-71-9
M. Wt: 357.9 g/mol
InChI Key: MYNBDRGQYBNWEN-UHFFFAOYSA-N
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Description

“N-(2-Chloroethyl)-4-piperidinyl diphenylacetate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The “2-Chloroethyl” part suggests the presence of a chlorine atom, which could make the compound reactive .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve nucleophilic substitution reactions or reductive amination . For instance, N-(2-chloroethyl)isatins were synthesized by alkylation of isatin with 1,2-dichloroethane .

Scientific Research Applications

Interaction with Muscarinic Receptors

N-(2-Chloroethyl)-4-piperidinyl diphenylacetate (4-DAMP mustard) has been explored for its interaction with muscarinic receptors. Studies have shown that this compound, when converted to an aziridinium ion, binds irreversibly to muscarinic receptors, exhibiting selectivity for M3 over M2 muscarinic receptors. This interaction has implications in the study of receptor alkylation and the effects on various tissues including the rat brain, heart, and submaxillary gland (Thomas et al., 1992).

Pharmacological Evaluation

4-DAMP mustard has been investigated for its pharmacological effects, particularly in relation to muscarinic receptors in various tissues. For instance, it has been used to understand the roles of M2 and M3 muscarinic receptors in the guinea pig colon, revealing insights into the contractile roles of these receptors and their interactions with other compounds (Sawyer & Ehlert, 1998).

Muscarinic Receptor Inactivation

Research has also focused on the inactivation of muscarinic receptors by 4-DAMP mustard in the guinea pig colon and brain cortex. These studies provide an understanding of the toxin-sensitive contractile response and non-selective inhibition characteristics of muscarinic receptors, which could have implications for the development of treatments for various conditions (Waelbroeck et al., 1992).

Structural and Synthetic Studies

The compound has been a subject of structural and synthetic studies as well. For example, the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and related compounds, which are structurally related to this compound, has been described, offering insights into their configurations and preferred conformations (Casy & Jeffery, 1972).

Receptor Binding Kinetics

The kinetics of receptor binding and activation have been another area of research. Studies on 4-DAMP mustard and its analogs have elucidated the kinetics of receptor alkylation and binding properties, contributing to the understanding of the molecular mechanisms underlying the interaction of these compounds with muscarinic receptors (Griffin et al., 1993).

Properties

IUPAC Name

[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNBDRGQYBNWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926923
Record name 1-(2-Chloroethyl)piperidin-4-yl diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130817-71-9
Record name N-(2-Chloroethyl)-4-piperidinyl diphenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130817719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloroethyl)piperidin-4-yl diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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